molecular formula C16H22 B102504 3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene CAS No. 17465-54-2

3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene

Cat. No. B102504
CAS RN: 17465-54-2
M. Wt: 214.35 g/mol
InChI Key: BEPJIQZJVIITTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene (TMT) is a fluorescent compound that has been widely used in scientific research. It is a derivative of indene and is also known as tetramethylindane. TMT has unique optical properties, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of TMT is based on its ability to fluoresce when excited by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows TMT to be used as a fluorescent probe to study biological processes.

Biochemical And Physiological Effects

TMT has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interact with biological molecules in a significant way.

Advantages And Limitations For Lab Experiments

The advantages of using TMT in lab experiments include its unique optical properties, high sensitivity, and low toxicity. TMT can be used to study a wide range of biological processes and is compatible with many experimental techniques, including microscopy, flow cytometry, and spectroscopy.
The limitations of using TMT in lab experiments include its cost and the need for specialized equipment to detect its fluorescence. TMT can also be affected by changes in pH and temperature, which can limit its usefulness in some experimental conditions.

Future Directions

There are many potential future directions for research involving TMT. Some possible areas of study include:
1. Development of new TMT derivatives with improved optical properties and increased sensitivity.
2. Use of TMT in high-throughput screening assays to identify new drug targets.
3. Investigation of the role of TMT in protein folding and misfolding.
4. Use of TMT to study the dynamics of intracellular signaling pathways.
5. Development of TMT-based biosensors for the detection of specific molecules in biological samples.
6. Use of TMT in imaging studies to visualize biological processes in real-time.
7. Investigation of the role of TMT in the development of neurodegenerative diseases.
8. Use of TMT in the study of protein-protein interactions and protein-ligand binding.
In conclusion, TMT is a valuable tool for studying various biological processes. Its unique optical properties make it a versatile and sensitive fluorescent probe. Future research involving TMT has the potential to lead to new insights into the workings of biological systems.

Synthesis Methods

The synthesis of TMT involves the reaction of indene with tert-butyl lithium and methyl iodide. The reaction produces TMT as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

TMT is widely used in scientific research as a fluorescent probe. Its unique optical properties make it a valuable tool for studying various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. TMT has been used to study the binding of ligands to receptors, the movement of proteins within cells, and the localization of specific proteins within tissues.

properties

CAS RN

17465-54-2

Product Name

3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacene

InChI

InChI=1S/C16H22/c1-15(2)7-5-11-10-14-12(9-13(11)15)6-8-16(14,3)4/h9-10H,5-8H2,1-4H3

InChI Key

BEPJIQZJVIITTC-UHFFFAOYSA-N

SMILES

CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C

Canonical SMILES

CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C

synonyms

1,1,5,5-TETRAMETHYL-S-HYDRINDACENE

Origin of Product

United States

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